
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acenaphthylene derivative: This can be achieved through the hydrogenation of acenaphthylene.
Sulfonamide formation:
Amide bond formation: The final step involves coupling the sulfonamide intermediate with a benzoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide would depend on its specific application. In medicinal chemistry, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(4-methylphenyl)sulfonamide: Shares the sulfonamide group but lacks the complex acenaphthylene structure.
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide is unique due to its complex structure, which may confer specific properties such as increased stability, selectivity, or potency in its applications.
Biological Activity
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 299.36 g/mol
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit specific enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth.
- Antitumor Activity : Preliminary studies suggest that the compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can modulate neuroinflammatory pathways, suggesting potential neuroprotective properties.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Induction of apoptosis in cancer cells | |
Neuroprotection | Modulation of inflammatory markers |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Antitumor Effects
In vitro assays were conducted to evaluate the antitumor properties of the compound. Results indicated that it effectively reduced cell viability in several cancer cell lines, with IC50 values in the low micromolar range. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 3: Neuroprotective Potential
Research focusing on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a promising role in preventing neurodegenerative diseases.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-17-9-14-20(15-10-17)32(30,31)28-24-8-3-2-6-22(24)26(29)27-23-16-13-19-12-11-18-5-4-7-21(23)25(18)19/h2-10,13-16,28H,11-12H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHMGZYJVXNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.